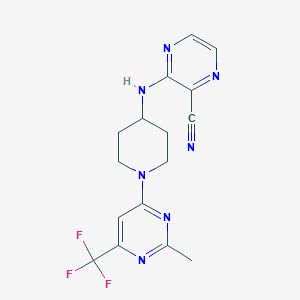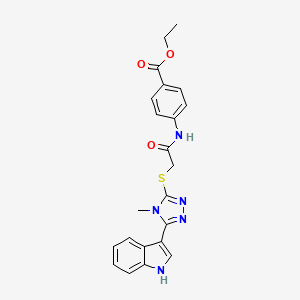
N-(4-(N-(1-(乙基磺酰基)-1,2,3,4-四氢喹啉-7-基)磺酰胺基)苯基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a synthetic organic compound. The molecule's structure includes a 1,2,3,4-tetrahydroquinoline moiety, which is known for its potential bioactivity, making the compound of interest in various scientific research fields.
科学研究应用
Chemistry
The compound serves as a precursor for synthesizing various bioactive molecules.
It is used in studying structure-activity relationships (SAR) in medicinal chemistry.
Biology
Functions as a potential inhibitor or modulator in biological assays.
Helps in understanding the interactions between the molecule and biological targets.
Medicine
Could be explored for its pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Serves as a lead compound in drug development pipelines.
Industry
Used in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
Initial Precursors and Reagents
1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This intermediate is synthesized through a sulfonylation reaction of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride.
4-aminophenylbutyramide: : This can be obtained through an amidation reaction of 4-aminophenyl butyric acid with ammonia or an amine.
Coupling Reactions
The key step involves the coupling of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline with 4-aminophenylbutyramide under appropriate conditions, typically using coupling agents like EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Sulfamoylation
The final product, N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide, is achieved by reacting the intermediate with a sulfamoyl chloride under mild conditions.
Industrial Production Methods
Industrial production typically scales up the aforementioned synthetic route using bulk reagents and optimized reaction conditions to maximize yield and purity. Reaction monitoring and purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed.
化学反应分析
Types of Reactions
Oxidation: : While the compound itself might be resistant to direct oxidation due to its stable structure, selective oxidation could target the tetrahydroquinoline ring, resulting in quinoline derivatives.
Reduction: : Reductive conditions could potentially affect the sulfonamide or butyramide groups, yielding amines or alcohol derivatives.
Substitution: : Various electrophilic or nucleophilic substitution reactions can be employed to modify the sulfonyl and amide groups, introducing different functional groups and enhancing the compound's bioactivity profile.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents like halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation: : Quinoline derivatives.
Reduction: : Amines or alcohols.
Substitution: : Various functionalized derivatives depending on the reagents used.
作用机制
The compound likely interacts with biological targets through its sulfonamide and butyramide moieties, which can form hydrogen bonds and electrostatic interactions with proteins or enzymes.
Molecular pathways involved might include inhibition of specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds: : Compounds like sulfamoylbenzamides, sulfonylquinolines, and related analogs.
Uniqueness: : The combination of the tetrahydroquinoline core with sulfonyl and butyramide functionalities makes it unique, offering a distinct set of interactions and biological activities compared to simpler analogs.
属性
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-6-21(25)22-17-10-12-19(13-11-17)31(28,29)23-18-9-8-16-7-5-14-24(20(16)15-18)30(26,27)4-2/h8-13,15,23H,3-7,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTHZGFNZFMWOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2415610.png)
![2-(4-fluorophenoxy)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2415612.png)



![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)

![N-(3-methoxypropyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2415623.png)
![6-Bromothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2415625.png)
![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)
![N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B2415628.png)

![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)
